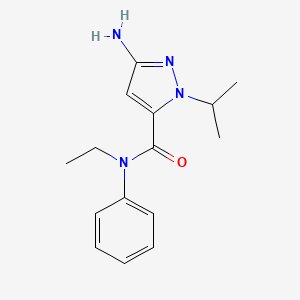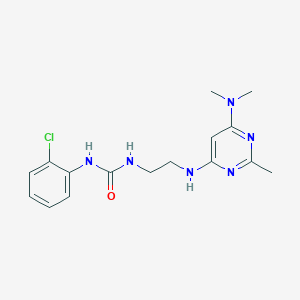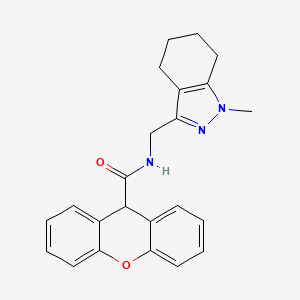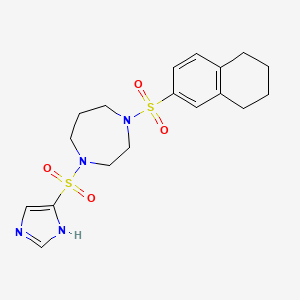![molecular formula C8H15ClN2O B2362927 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride CAS No. 1203686-07-0](/img/structure/B2362927.png)
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane core. It is typically found in a white to yellow solid form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of a base to facilitate the cyclization process, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Diazaspiro[4.4]nonan-1-one
- 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride
Uniqueness
2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both diaza and spiro moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
IUPAC Name |
2-methyl-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-5-3-8(7(10)11)2-4-9-6-8;/h9H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOVXMYXWQTWAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1=O)CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)



![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride](/img/structure/B2362860.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)

![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)
